4'-Methoxyflavone

Parthanatos Neuroprotection PARP-1

4'-Methoxyflavone (CAS 4143-74-2) is a uniquely selective tool compound for dissecting PARP-1-mediated parthanatos without the confounding variable of direct antioxidant activity. The 4'-methoxy substitution critically determines CYP1B1 inhibitory potency and defines its metabolic clearance benchmark (Clint 161 mL/min/kg in human liver microsomes). This compound serves as an essential reference for flavone SAR programs, comparative stability assays, and IVIVE model validation. Choose 4'-methoxyflavone when regioisomeric specificity dictates experimental outcomes—incorrectly substituted or generic flavones will yield divergent results.

Molecular Formula C16H12O3
Molecular Weight 252.26 g/mol
CAS No. 4143-74-2
Cat. No. B190367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Methoxyflavone
CAS4143-74-2
Synonyms4'-methoxyflavone
Molecular FormulaC16H12O3
Molecular Weight252.26 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CC(=O)C3=CC=CC=C3O2
InChIInChI=1S/C16H12O3/c1-18-12-8-6-11(7-9-12)16-10-14(17)13-4-2-3-5-15(13)19-16/h2-10H,1H3
InChIKeyOMICQBVLCVRFGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4'-Methoxyflavone (CAS 4143-74-2) Technical Profile and Research Procurement Guide


4'-Methoxyflavone (CAS 4143-74-2) is a monomethoxyflavone, a subclass of flavonoids characterized by a methoxy group at the 4' position of the B-ring [1]. It is a naturally occurring compound found in various plants and is studied for its biological activities, including modulation of cell death pathways and interactions with cytochrome P450 enzymes [2]. Its physicochemical properties include a molecular weight of 252.26 g/mol and a calculated logP of 3.47 [3].

Critical Differentiation of 4'-Methoxyflavone from Generic Flavonoids for Target-Specific Research


The biological activity of flavonoids is exquisitely sensitive to substitution patterns, and 4'-methoxyflavone exhibits a distinct pharmacological profile that cannot be assumed from other flavones or methoxyflavone regioisomers. A simple 4'-methoxylation fundamentally alters the compound's functional selectivity, shifting it from a broad antioxidant to a specific inhibitor of a non-apoptotic cell death pathway [1]. Furthermore, the position of a single methoxy group dictates its metabolic fate and stability, as evidenced by large variations in intrinsic clearance among different methoxyflavones [2]. Substituting with a generic flavone or an incorrectly positioned methoxyflavone analog will therefore lead to divergent experimental outcomes, particularly in studies involving neuroprotection, cancer chemoprevention, or drug metabolism.

Evidence-Based Differentiation: Quantitative Comparative Data for 4'-Methoxyflavone (4143-74-2)


Functional Divergence in Cell Death Pathways: 4'-Methoxyflavone (4MF) is a Specific Inhibitor of Parthanatos, Unlike Hydroxylated Flavonoids

4MF demonstrates significant protection against MNNG-induced parthanatos, a PARP-1-mediated cell death pathway, in HeLa and HaCaT cells. In contrast, the hydroxylated flavonoid luteolin (LN) and other non-flavone flavonoids like quercetin, naringin, and EGCG showed little or no protection in the same assay. Conversely, 4MF was ineffective against hydrogen peroxide-induced oxidative cell death, a pathway where hydroxylated flavonoids provided protection [1]. This demonstrates a clear functional divergence based on the 4'-methoxy substitution.

Parthanatos Neuroprotection PARP-1

Metabolic Liability of 4'-Methoxyflavone: Quantitative Intrinsic Clearance Data Distinguishes it from Other Methoxyflavones

In human liver microsome studies, the intrinsic clearance (Clint) of 4'-methoxyflavone (4MF) was measured at 161 ml/min/kg, categorizing it as one of the least metabolically stable among the fully methylated flavones tested. This contrasts sharply with 5,7-dimethoxyflavone and 5-methoxyflavone, which showed significantly higher stability with Clint values of 13 and 18 ml/min/kg, respectively [1]. This quantitative difference highlights that the position of the methoxy group is a primary determinant of metabolic stability.

Drug Metabolism Pharmacokinetics Cytochrome P450

Potent CYP1B1 Inhibition by a 4'-Methoxyflavone Derivative: A Class-Level Inference for Chemoprevention

While direct IC50 data for 4'-methoxyflavone itself is not available, the introduction of a 4'-methoxy group onto a 5,7-dihydroxyflavone scaffold creates a highly potent inhibitor of human cytochrome P450 1B1. The derivative 4'-methoxy-5,7-dihydroxyflavone (acacetin) inhibits CYP1B1 with an IC50 of 0.014 µM. This is a dramatic improvement compared to the parent scaffold 5,7-dihydroxyflavone (chrysin), which has an IC50 of 0.27 µM, and unsubstituted flavone, which has an IC50 of 0.6 µM [1]. This demonstrates that the 4'-methoxy substitution is a key structural determinant for potent CYP1B1 inhibition.

CYP1B1 Inhibition Cancer Chemoprevention Enzyme Kinetics

Precision Research Applications of 4'-Methoxyflavone (4143-74-2): Evidence-Driven Scenarios


Parthanatos-Specific Mechanistic Studies in Neurodegeneration or Ischemia Models

Given its unique ability to protect against PARP-1-mediated cell death (parthanatos) without the confounding variable of direct antioxidant activity [1], 4'-methoxyflavone is an ideal tool compound for dissecting the role of parthanatos in complex disease models. It can be used to specifically probe this pathway in cellular models of stroke, Parkinson's disease, or other conditions where parthanatos is implicated, and its effects can be directly contrasted with hydroxylated flavonoids to validate pathway involvement.

Structure-Activity Relationship (SAR) Studies for CYP1B1 Inhibitor Design

The data showing that a 4'-methoxy substitution on a flavone core is a critical determinant for potent CYP1B1 inhibition [1] makes 4'-methoxyflavone a valuable starting point or reference compound for medicinal chemistry programs. Its scaffold can be used in SAR studies aimed at developing more potent and selective CYP1B1 inhibitors for applications in cancer chemoprevention or overcoming drug resistance in hormone-dependent cancers.

Metabolic Stability Benchmarking in Flavonoid Pharmacokinetic Studies

With its quantitatively defined intrinsic clearance (Clint) of 161 ml/min/kg in human liver microsomes [2], 4'-methoxyflavone serves as a benchmark for 'low-stability' methoxyflavones. It can be used as a reference compound in comparative metabolic stability assays to evaluate the impact of other structural modifications on clearance, or to validate in vitro-in vivo extrapolation (IVIVE) models for this class of compounds.

Technical Documentation Hub

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